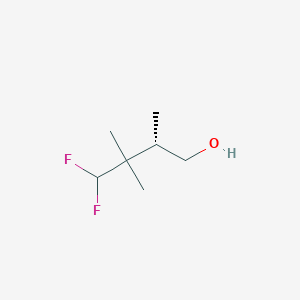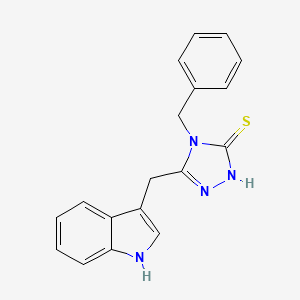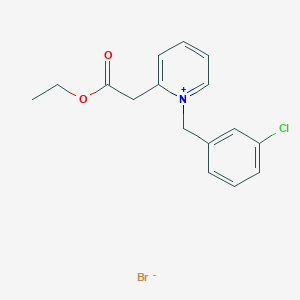
N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known as MAPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MAPA is a pyrazolone derivative that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. In recent years, extensive research has been conducted to explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MAPA.
Wirkmechanismus
The exact mechanism of action of N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2). N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is its high potency and selectivity towards COX-2. The compound has been shown to exhibit a higher selectivity index (SI) compared to other COX-2 inhibitors such as celecoxib and rofecoxib. This makes N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide a promising candidate for the treatment of pain and inflammation-related disorders. However, one of the limitations of N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide. One area of interest is the development of novel formulations of N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential anticancer properties of N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide. Recent studies have shown that N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide exhibits significant cytotoxicity towards various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide and its potential side effects. Overall, the research on N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide has significant potential to contribute to the development of novel therapeutics for various disease conditions.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide involves the reaction of 3-acetylphenylhydrazine and 3-morpholino-4-phenyl-1H-pyrazole-5-carboxylic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is typically around 70-80%, and the purity of the compound is confirmed using NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. The compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders such as arthritis, neuropathic pain, and cancer-related pain. N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide has also been shown to possess antipyretic properties, which could be useful in the treatment of fever.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17(28)19-8-5-9-20(14-19)24-22(29)16-27-15-21(18-6-3-2-4-7-18)23(25-27)26-10-12-30-13-11-26/h2-9,14-15H,10-13,16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDACKIFTKHYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid](/img/structure/B2850599.png)


![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2850606.png)
![2-(2,5-Dimethylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2850609.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2850610.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)
![2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2850614.png)
![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2850615.png)
![1-{[4-(3,4-dimethoxybenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2850617.png)


